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Scillascillin

Cat. No.: B584855
M. Wt: 312.27 g/mol
InChI Key: SAXOGBBWXWKZKR-KRWDZBQOSA-N
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Description

Classification and Structural Context within Homoisoflavonoids and Spiro-Flavonoids

Scillascillin is classified as a this compound-type homoisoflavonoid. thieme-connect.de Homoisoflavonoids are a relatively uncommon subclass of flavonoids characterized by an additional carbon atom in their skeleton, typically originating from chalcone (B49325) precursors. researchgate.netthieme-connect.de Based on their carbon skeleton, homoisoflavonoids are categorized into five main types: sappanin-type, this compound-type, brazilin-type, caesalpin-type, and protosappanin-type. thieme-connect.de

Structurally, this compound is also categorized as a monomeric spiro-flavonoid. encyclopedia.pubnih.gov Spiro-flavonoids are distinguished by the presence of at least one spiro-carbon, which is derived from the C-3 carbon of the corresponding flavonoid. encyclopedia.pubnih.gov This class is broadly divided into two main groups: monomers and heterooligomers. encyclopedia.pub this compound-type homoisoflavonoids represent the monomeric spiro-flavonoids. encyclopedia.pubnih.gov Their core structure is defined as spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one, and they are considered derivatives of 3-benzylchroman-4-one. encyclopedia.pubnih.gov The presence of a benzocyclobutene (BCB) ring is a key feature of the this compound skeleton, making it a subject of interest for its unique chemical properties and applications in synthesis. researchgate.net

Table 1: Classification of this compound

Classification LevelClass
SuperclassPhenylpropanoids and polyketides naturalproducts.net
ClassIsoflavonoids naturalproducts.net
SubclassHomoisoflavonoids (this compound-type) thieme-connect.de
Structural GroupSpiro-Flavonoids (Monomeric) encyclopedia.pubnih.gov

Historical Overview of this compound Discovery in Academic Literature

The first member of the this compound-type homoisoflavonoids was reported in academic literature in 1973. acs.org One study indicates that the first this compound was isolated from the bulbs of Drimiopsis burkei. researchgate.net Another source reports the isolation of this compound for the first time from a new species, Ledebouria hyderabadensis, a plant from the Hyacinthaceae family. jmaps.inbiocrick.com

This compound and related compounds are primarily found in plants belonging to the Asparagaceae family. thieme-connect.denih.gov This family is the richest source of spiro-compounds, and all known this compound-type homoisoflavonoids have been derived from it. encyclopedia.pub Specifically, these monomeric homoisoflavonoids have been obtained from the bulbs of these plants. encyclopedia.pub Genera such as Drimiopsis, Ledebouria, Scilla, Muscari, and Eucomis are known sources of these compounds. researchgate.netthieme-connect.denih.govmdpi.com For instance, three new scillascillins were isolated from the bulbs and leaves of Drimiopsis barteri. researchgate.net The isolation and characterization of these compounds have been achieved through various spectroscopic and spectrometric analyses, including 1D and 2D NMR and mass spectrometry. researchgate.net

Table 2: Chemical Properties of this compound

PropertyValueSource
CAS Number52706-07-7 biocrick.combiosynth.comnih.gov
Molecular FormulaC₁₇H₁₂O₆ naturalproducts.netbiocrick.combiosynth.comnih.gov
Molecular Weight312.27 g/mol biosynth.comnih.gov
IUPAC Name(3R)-5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.0³,⁶]undeca-1(8),2,6-triene]-4-one nih.gov
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone biocrick.com

Significance of this compound in Natural Product Research

This compound holds considerable significance in natural product research due to its rare and complex chemical structure and its promising biological activities. researchgate.netjmaps.in The presence of a chiral benzocyclobutene ring makes it an architecturally intriguing molecule. acs.org This unique structural feature has made this compound-type homoisoflavonoids a target for asymmetric synthesis, a challenging endeavor for organic chemists. acs.org The first asymmetric synthesis of a this compound-type homoisoflavonoid was reported, highlighting the progress in synthetic methodologies for creating such complex structures. acs.org

The biological potential of this compound is a major driver of research interest. journaljpri.com Studies have demonstrated a range of activities, including anticancer, antibacterial, and vasorelaxant properties. encyclopedia.pubjmaps.in For example, this compound isolated from Ledebouria hyderabadensis showed significant in vitro anticancer activity against human breast (MCF-7) and prostate (DU-145) cancer cell lines. encyclopedia.pubacs.orgbiocrick.com It has also exhibited significant antibacterial activity against Staphylococcus aureus. encyclopedia.pub Furthermore, this compound-type homoisoflavonoids have shown good vasorelaxant activity. encyclopedia.pub These diverse biological properties make this compound and its analogues important lead compounds for the development of new therapeutic agents. researchgate.net The study of these natural products contributes to the broader field of drug discovery from natural sources. jmaps.injournaljpri.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O6 B584855 Scillascillin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c18-9-2-11(19)15-14(3-9)21-6-17(16(15)20)5-8-1-12-13(4-10(8)17)23-7-22-12/h1-4,18-19H,5-7H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXOGBBWXWKZKR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2C14COC5=CC(=CC(=C5C4=O)O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC3=C(C=C2[C@@]14COC5=CC(=CC(=C5C4=O)O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Phytochemical Investigations of Scillascillin

Plant Sources and Distribution of Scillascillin-Type Homoisoflavonoids

This compound-type homoisoflavonoids have been isolated from a variety of genera within the Asparagaceae family. nih.govthieme-connect.de Research has consistently identified these compounds in the bulbs, where they are believed to play a role in the plant's defense mechanisms. encyclopedia.pubnih.gov

Genus Urginea

The genus Urginea, belonging to the Urgineoideae subfamily, has been identified as a source of this compound. researchgate.net Notably, the species Urginea maritima, commonly known as the sea squill, is a confirmed source of the compound. biosynth.comcymitquimica.com While the Urgineoideae subfamily is often characterized by the presence of bufadienolides, phytochemical studies have also confirmed the occurrence of homoisoflavonoids. rsc.org

SpeciesPlant PartIsolated Compound(s)Reference
Urginea maritimaBulbsThis compound biosynth.comcymitquimica.com
Urginea depressaBulbsHomoisoflavonoids, Bufatrienolides jmaps.in

Genus Ledebouria

The genus Ledebouria is a significant source of this compound. A key phytochemical investigation of the underground bulbs of Ledebouria hyderabadensis, a species found in Hyderabad, India, led to the isolation of this compound. chemfaces.comnih.govnih.gov This was the first reported isolation of the compound from this particular species. nih.govnih.gov Subsequent studies on L. hyderabadensis further confirmed its presence and explored its phytochemical profile. jmaps.inphytopharmajournal.comindexcopernicus.com Additionally, this compound-type homoisoflavonoids have been identified in the bulbs of Ledebouria socialis. rsc.org

SpeciesPlant PartIsolated Compound(s)Reference
Ledebouria hyderabadensisUnderground BulbsThis compound jmaps.inchemfaces.comnih.govnih.gov
Ledebouria socialisBulbsThis compound-type homoisoflavonones rsc.org
Ledebouria revolutaNot SpecifiedHomoisoflavanones wikipedia.org

Genus Chionodoxa

Species within the genus Chionodoxa, commonly known as glory-of-the-snow, are rich sources of various homoisoflavonoids, including the this compound-type. thieme-connect.comwildflowerfinder.org.ukresearchgate.net Phytochemical analysis of the bulbs of Chionodoxa luciliae has yielded this compound, alongside related compounds such as 2-hydroxy-scillascillin and other homoisoflavanones. researchgate.netcapes.gov.brsurrey.ac.uk Similarly, studies on Chionodoxa forbesii have confirmed the presence of this compound-type homoisoflavonoids, showing a substance pattern closely related to that of Ch. luciliae. thieme-connect.comresearchgate.net

SpeciesPlant PartIsolated Compound(s)Reference
Chionodoxa luciliaeBulbsThis compound, 2-hydroxy-scillascillin, other homoisoflavanones researchgate.netcapes.gov.brsurrey.ac.uk
Chionodoxa forbesiiBulbsThis compound-type homoisoflavonoids thieme-connect.comresearchgate.net

Genus Muscari

The genus Muscari, or grape hyacinths, contributes to the list of plants containing this compound. The bulbs of Muscari neglectum have been found to contain this compound as well as a novel scillascillinoid homoisoflavanone. wildflowerfinder.org.ukcapes.gov.brimpactfactor.org Research on Muscari comosum bulbs also led to the isolation of three novel homoisoflavanones, indicating the prevalence of this compound class within the genus. researchgate.net Other species, such as Muscari armeniacum and Muscari botryoides, are known to contain various this compound-type homoisoflavonoids. nih.gov

SpeciesPlant PartIsolated Compound(s)Reference
Muscari neglectumBulbsThis compound, Scillascillinoid homoisoflavanone wildflowerfinder.org.ukcapes.gov.brimpactfactor.org
Muscari comosumBulbsThis compound-type homoisoflavanones, 3,9-dihydropunctatin nih.govresearchgate.net
Muscari armeniacumBulbsIsomuscomosin, Muscomosin nih.gov
Muscari botryoidesBulbsIsomuscomosin, Muscomosin, Scillascillinoid nih.gov

Genus Drimiopsis

Drimiopsis is another genus recognized for producing this compound-type compounds. nih.gov Specifically, this compound has been isolated from Drimiopsis maculata. wikipedia.orgencyclopedia.pubsocfindoconservation.co.idplantsmarket.eu The bulbs of this plant are the primary source. socfindoconservation.co.id Further phytochemical investigations into the genus have identified this compound-type homoisoflavonoids in the bulbs of Drimiopsis burkei and both the bulbs and leaves of Drimiopsis barteri. nih.govresearchgate.net

SpeciesPlant PartIsolated Compound(s)Reference
Drimiopsis maculataBulbsThis compound, Isomuscomosin, Scillascillinoid wikipedia.orgencyclopedia.pubresearchgate.netsocfindoconservation.co.idplantsmarket.eu
Drimiopsis barteriBulbs and Leaves2-hydroxy-7-O-methyl-scillascillin, Scillascillinoid, other Scillascillins nih.govresearchgate.net
Drimiopsis burkeiBulbsMuscomosin, Socialinone nih.gov

Other Related Genera and Species

Beyond the aforementioned genera, this compound and its structural analogs have been reported in several other related plants. The bulbs of Scilla scilloides have been shown to contain this compound among other homoisoflavonoids. encyclopedia.pubnih.govresearchgate.net The compound has also been isolated from the bulbs of Eucomis schijffii. encyclopedia.pub Furthermore, this compound has been reported in Merwilla plumbea. nih.gov These findings underscore the widespread, yet specific, distribution of this compound-type homoisoflavonoids within the broader Asparagaceae family. nih.govthieme-connect.de

Genus/SpeciesPlant PartIsolated Compound(s)Reference
Scilla scilloidesBulbsThis compound, 2-hydroxy-scillascillin, Isomuscomosin encyclopedia.pubnih.govresearchgate.net
Eucomis schijffiiBulbsThis compound encyclopedia.pub
Merwilla plumbeaNot SpecifiedThis compound nih.gov
Bessera elegansBulbsHomoisoflavonoids encyclopedia.pub

Chromatographic Purification Strategies

Chromatography is an essential technique for purifying this compound from the complex mixture of the fractionated extract. brainkart.comiipseries.org The process typically involves a series of chromatographic steps to achieve the separation and isolation of the pure compound. researchgate.netnih.govaustinpublishinggroup.com Both normal-phase and reversed-phase chromatography are employed. nih.govuibk.ac.at

Normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a widely used and fundamental technique for the initial purification of this compound. nih.govthieme-connect.combrainkart.comresearchgate.net Silica gel is a polar adsorbent, and compounds are separated based on their differing affinities for it. brainkart.comsilicycle.com

In a typical procedure, the crude fraction is loaded onto a column packed with silica gel (e.g., 100-200 mesh). researchgate.net A gradient of solvents with increasing polarity is then passed through the column to elute the compounds. mdpi.com For example, a solvent system starting with a non-polar solvent like n-hexane and gradually introducing more polar solvents like ethyl acetate (B1210297), chloroform, or methanol (B129727) is used. nih.gov Fractions are collected and monitored, often by Thin-Layer Chromatography (TLC), to identify those containing this compound, which are then combined for subsequent purification steps. phytopharmajournal.comnih.gov

Reverse-phase chromatography (RPC) is a powerful technique used for the separation of this compound and its analogs, often in the later stages of purification. uibk.ac.atsigmaaldrich.com Unlike normal-phase chromatography, RPC utilizes a non-polar stationary phase, most commonly silica gel chemically bonded with hydrocarbon chains like C18 (octadecylsilane). sepscience.comphenomenex.com The separation is based on hydrophobic interactions. sepscience.comphenomenex.com

The mobile phase in RPC is polar, typically a mixture of water and a more organic solvent such as methanol or acetonitrile (B52724). sepscience.comphenomenex.com A gradient elution is commonly employed, where the proportion of the organic solvent is gradually increased. phenomenex.com This causes less hydrophobic compounds to elute first, followed by more hydrophobic ones like this compound. phenomenex.com This method is highly effective for purifying homoisoflavonoids and is used in both column chromatography (RP-CC) and High-Performance Liquid Chromatography (RP-HPLC) formats. mdpi.comuibk.ac.ate-nps.or.kr

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique crucial for the final purification of this compound to a high degree of purity. iipseries.orgaustinpublishinggroup.com It is particularly effective for separating complex mixtures of closely related compounds. austinpublishinggroup.com Both analytical and preparative HPLC methods are utilized in the study of natural products. austinpublishinggroup.com

For the isolation of this compound, reversed-phase HPLC (RP-HPLC) is the most common configuration. mdpi.comaustinpublishinggroup.com An RP-18 column is frequently chosen for the separation. e-nps.or.kr The mobile phase often consists of a gradient system, such as methanol and water or acetonitrile and water, sometimes with the addition of an acid like formic acid to improve peak shape. mdpi.come-nps.or.krmdpi.com The separation is monitored by a detector, typically a Diode Array Detector (DAD), which also provides UV spectral data to help identify the compounds. e-nps.or.kr By collecting the fraction corresponding to the this compound peak, a pure sample of the compound can be obtained. researchgate.netmdpi.com

Table 2: Summary of Isolation and Purification Techniques for this compound

TechniqueDetailsPurposeReferences
Extraction Maceration with solvents like Methanol, Dichloromethane, or Diethyl Ether.To obtain a crude extract from plant material (bulbs). nih.gov
Fractionation Liquid-Liquid Extraction (LLE) using immiscible solvents (e.g., Chloroform/Water).To partition the crude extract and enrich the fraction containing this compound. nih.govresearchgate.net
Silica Gel Chromatography Normal-phase column chromatography with silica gel (e.g., 100-200 mesh) as the stationary phase.Initial purification of the enriched fraction to separate major compound groups. nih.govthieme-connect.comresearchgate.net
Reverse-Phase Chromatography Column chromatography with a non-polar stationary phase (e.g., C18-bonded silica).Further purification based on hydrophobicity. mdpi.comuibk.ac.ate-nps.or.kr
High-Performance Liquid Chromatography (HPLC) Preparative or semi-preparative RP-HPLC, often with a C18 column and a gradient mobile phase (e.g., Methanol/Water).Final purification step to isolate this compound with high purity. researchgate.netmdpi.comaustinpublishinggroup.come-nps.or.kr

Biosynthesis and Biogenetic Pathways of Scillascillin

Precursor Identification and Early Stage Biogenesis

The biosynthetic foundation of homoisoflavonoids, including Scillascillin, has been elucidated through pivotal feeding experiments with isotopically labeled precursors in related species. encyclopedia.pubmdpi.com While direct studies on this compound are limited, research on the biosynthesis of the 3-benzylchroman-4-one homoisoflavonoid, eucomin, provides critical insights. mdpi.com These studies, conducted by Dewick, demonstrated that the molecular skeleton of homoisoflavonoids is assembled from distinct metabolic pathways.

The primary precursors have been identified as:

Phenylalanine : This amino acid provides the C6-C3 unit that constitutes the B-ring and carbons C-3, C-4, and C-9 of the chromane (B1220400) structure. encyclopedia.pubmdpi.com

Acetate (B1210297) : The A-ring of the homoisoflavonoid is derived entirely from the acetate pathway. encyclopedia.pubmdpi.com

Methionine : This amino acid serves a dual purpose. It is the source of the O-methyl group often found on the B-ring and, crucially, provides the additional carbon atom (C-2 in the pyran ring C) that distinguishes homoisoflavonoids from the typical C6-C3-C6 flavonoid skeleton. nih.govencyclopedia.pubmdpi.com

These foundational units converge to form key intermediates known as chalcones. Specifically, 2′-methoxychalcones have been identified as the biosynthetic intermediate precursors for sappanin-, brazilin-, and this compound-type homoisoflavonoids. encyclopedia.pubmdpi.com Sappanchalcone, in particular, has been implicated as a direct chalcone (B49325) precursor. researchgate.netresearchgate.net

Precursor MoleculeContribution to this compound Skeleton
PhenylalanineB-ring and C6-C3 unit (C-3, C-4, C-9)
AcetateA-ring
MethionineExtra carbon (C-2) and O-methyl groups

Proposed Biosynthetic Routes to the Spiro-Cyclobutene Ring System

The defining structural feature of this compound is its spiro-cyclobutene ring. The formation of this moiety is a complex process for which several hypothetical routes have been proposed, starting from chalcone intermediates and proceeding through other homoisoflavonoid structures.

Chalcone-Derived Intermediates

The biosynthesis begins with the formation of a chalcone backbone. researchgate.netresearchgate.net It is proposed that the formation of homoisoflavonoids from a 2′-methoxychalcone intermediate involves several oxidation steps. encyclopedia.pubmdpi.com These steps are necessary to activate specific positions on the molecule, facilitating the subsequent complex cyclizations and rearrangements required to build the homoisoflavonoid framework. encyclopedia.pubmdpi.com While there is strong evidence that an isolable chalcone intermediate can be converted into diverse structures like scillascillins, the precise enzymatic or abiotic processes driving this transformation remain largely uncharacterized in the literature. encyclopedia.pubmdpi.comresearchgate.net

Transformation from Sappanin-Type Homoisoflavonoids

A key hypothesis, suggested by Dewick, posits that the distinctive 3-spiro-cyclobutene ring of this compound is formed via the transformation of a corresponding sappanin-type homoisoflavonoid. encyclopedia.pubmdpi.com Sappanin-type homoisoflavonoids possess the basic 3-benzylchromane skeleton and are considered crucial branching points in the biosynthesis of more complex, rearranged homoisoflavonoids like this compound and brazilin. researchgate.netescholarship.orgmdpi.com This proposed pathway suggests that a sappanin-type precursor undergoes a significant structural rearrangement and cyclization to yield the final benzocyclobutene structure of this compound. researchgate.netresearchgate.net

Intermediate ClassRole in this compound Biosynthesis
2'-MethoxychalconesInitial biosynthetic precursors derived from primary metabolites. encyclopedia.pubmdpi.com
SappanchalconeA specific chalcone intermediate implicated in the pathway. researchgate.netresearchgate.net
Sappanin-type HomoisoflavonoidsProposed direct precursors that undergo transformation to form the spiro-cyclobutene ring. encyclopedia.pubmdpi.com

Enzymatic and Abiotic Mechanisms in this compound Formation

The specific mechanisms, whether enzymatic or abiotic, that catalyze the final stages of this compound formation are not yet fully understood. encyclopedia.pubmdpi.com The literature notes a gap in knowledge regarding the processes that convert chalcones into the corresponding homoisoflavonoids. encyclopedia.pubmdpi.com

However, drawing parallels with the biosynthesis of other complex plant phenols offers potential insights. The formation of spiro-flavonoids may not occur in the cytoplasm but rather in the lignifying zone of the cell wall. nih.gov In this environment, enzymes such as laccase and peroxidase could be involved, catalyzing oxidation and radical coupling reactions similar to those seen in lignin (B12514952) synthesis. nih.govencyclopedia.pub

Abiotic mechanisms have also been considered. The formation of these complex structures outside of photosynthetic tissues could be influenced by interference with ion transport and associated redox processes, suggesting that some steps might occur spontaneously under specific cellular conditions. nih.gov

Comparative Biosynthesis of Related Spiro-Flavonoids

This compound is classified as a monomeric spiro-flavonoid. nih.gov Its biosynthesis can be contextualized by comparing it to that of other spiro-flavonoids.

Oligomeric Spiro-Flavonoids : Unlike the intramolecular rearrangement proposed for this compound, many oligomeric spiro-flavonoids are formed through intermolecular reactions. For instance, some are formed via a regiospecific coupling of a naringenin (B18129) radical with a stilbene-type radical. encyclopedia.pub

Brazilin-type Homoisoflavonoids : These compounds, which feature a rearranged indano[2,1-c]chroman structure, are also believed to arise from the same sappanin-type homoisoflavonoid precursors as this compound. researchgate.netresearchgate.netescholarship.org This shared origin highlights a critical biogenetic branch point where sappanin intermediates are directed toward different complex molecular architectures.

This comparative view underscores that while the initial building blocks (chalcones) are common to many flavonoids, subsequent modifications by specific enzymatic or environmental factors dictate the pathway toward structurally diverse products like this compound.

Chemical Synthesis and Derivatization of Scillascillin and Its Analogs

Total Synthesis Approaches to Scillascillin-Type Homoisoflavonoids

The total synthesis of this compound and related homoisoflavonoids has evolved from initial racemic syntheses to more sophisticated asymmetric strategies, reflecting broader advancements in synthetic methodology.

A significant breakthrough was the first reported asymmetric synthesis of a this compound-type homoisoflavonoid in 2024. nih.govnih.govcapes.gov.brnih.govacs.orgacs.org This approach established a method for creating the specific enantiomer of the molecule, which is crucial for biological activity. The key steps in this synthesis involved a catalytic reductive desymmetrization of a malonic ester and an intramolecular C–H activation of a methyl group to form the characteristic benzocyclobutene ring. nih.govnih.govcapes.gov.brnih.govacs.orgacs.org This strategy provides a general and effective pathway to access the chiral benzocyclobutene moiety, a structural hallmark of this compound-type compounds. nih.gov The synthesis commenced from a known ester, and the construction of the benzylic all-carbon quaternary center was achieved through the catalytic reductive desymmetrization of malonic esters. nih.gov This enantioselective formation of the core structure is a pivotal development for producing analogs and investigating the structure-activity relationships of this class of compounds. nih.gov

The construction of the strained four-membered benzocyclobutene ring is a significant hurdle in the synthesis of this compound. Strategies involving the functionalization of otherwise inert carbon-hydrogen (C-H) bonds have proven to be powerful tools in overcoming this challenge. The asymmetric synthesis mentioned previously relies on an intramolecular C–H activation of an unactivated methyl group to trigger the formation of the cyclobutane (B1203170) ring. nih.govnih.govcapes.gov.br This key reaction was inspired by earlier work on constructing four-membered rings through C-H activation. nih.gov This approach represents a modern and efficient method for forging the complex architecture of this compound-type homoisoflavonoids.

Palladium catalysis is a cornerstone of modern organic synthesis and has been instrumental in the development of routes to this compound and its core structure. The intramolecular C-H activation to form the benzocyclobutene ring is a palladium-mediated process. nih.govnih.gov Research by Baudoin and others has established an efficient catalytic system for synthesizing benzocyclobutenes via the C-H activation of methyl groups. nih.govorganic-chemistry.orgacs.org The optimal conditions for this transformation typically employ a combination of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (P(tBu)₃), with a carbonate base in a solvent like N,N-dimethylformamide (DMF). nih.govorganic-chemistry.orgacs.org This methodology has been successfully applied to create a variety of substituted benzocyclobutenes, demonstrating the versatility of palladium catalysis in accessing the key structural component of this compound. nih.govorganic-chemistry.orgacs.org The first total synthesis of racemic this compound, accomplished by Rawal and Cava in 1983, also represented the first synthesis of any naturally occurring benzocyclobutene, starting from phloroglucinol. researchgate.netresearchgate.net

Semi-Synthetic Modifications and Scaffold Diversification

Building upon the foundational knowledge of this compound's total synthesis, researchers have turned to semi-synthetic modifications to create novel derivatives. This work aims to diversify the homoisoflavonoid scaffold to enhance biological activity and explore structure-activity relationships (SAR).

A notable study focused on the semi-synthesis of novel anticancer derivatives from this compound isolated from Ledebouria hyderabadensis. jmaps.in This work highlights the therapeutic potential that can be unlocked by modifying the natural product. In this research, this compound (Compound 1 ) was chemically modified to produce several derivatives. jmaps.in The in vitro anticancer activity of these semi-synthetic derivatives was evaluated against a panel of human cancer cell lines. jmaps.in One derivative, in particular, (Compound 4 in the study), demonstrated significantly improved anticancer activity against the HepG2 hepatocellular carcinoma cell line compared to the parent this compound molecule. jmaps.in This finding underscores the value of semi-synthesis in generating new drug leads from natural product scaffolds.

Table 1: Anticancer Activity of this compound and a Semi-Synthetic Derivative

Compound Cell Line IC₅₀ (µM)
This compound (1) HepG2 244.69 ± 0.01
Derivative (4) HepG2 61.34 ± 0.31

Data sourced from Chinthala et al., J Med Aromat Plant Sci, 2021. jmaps.in

Beyond direct derivatization of the natural product, significant effort has been dedicated to the synthesis of novel homoisoflavanone analogs by modifying the core scaffold. A common strategy involves using substituted chroman-4-ones as key intermediates. nih.govdiva-portal.org These intermediates allow for systematic variations of substituents on both the A and B aromatic rings of the homoisoflavonoid structure. nih.gov For instance, different arylaldehydes can be condensed with a chroman-4-one core to produce a variety of 3-benzylidene-4-chromanones, which can then be hydrogenated to the corresponding 3-benzyl-4-chromanones (homoisoflavanones). nih.govmdpi.com This modular approach has been used to synthesize series of homoisoflavonoids with diverse substitution patterns, leading to the identification of compounds with potent and selective biological activities. nih.gov

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
Palladium(II) acetate
Tri-tert-butylphosphine
Phloroglucinol

Development of Chemical Probes for Research Applications

The study of bioactive natural products like this compound, a member of the homoisoflavonoid class, is greatly advanced by the development of specialized chemical probes. nih.govmdpi.com These tools are essential for elucidating the mechanisms of action and identifying the specific molecular targets within a cell. nih.govpurdue.edu A chemical probe is a small-molecule modulator designed to selectively interact with a protein target, enabling researchers to study its function in various biological systems. nih.gov The creation of such probes, derived from a parent compound like this compound, is a critical step in bridging the gap between identifying a bioactive molecule and understanding its therapeutic potential. nih.govencyclopedia.pub

The primary strategy for identifying the protein targets of natural products involves chemical proteomics, which heavily relies on probes tagged with an affinity label, most commonly biotin (B1667282). nih.govresearchgate.net The general design for a this compound-based probe would involve chemically modifying the this compound structure to attach a biotin molecule via a linker arm. nih.gov It is crucial that this modification does not significantly alter the core structure responsible for its biological activity, ensuring that the probe still interacts with the same cellular targets as the original compound. nih.gov

The synthesis of such a probe is a multi-step process. Initially, a suitable position on the this compound molecule is identified for the attachment of a linker. This position must be chosen carefully to avoid disrupting key functional groups involved in target binding. The linker itself is then synthesized and attached, followed by the conjugation of the biotin moiety to the end of the linker. Other types of probes that could be developed include those with fluorescent tags for use in cellular imaging or photoaffinity labels that form a covalent bond with the target protein upon photoactivation, allowing for more robust isolation of the target. nih.govbiorxiv.org

Once synthesized, these chemical probes are used in a variety of research applications. The most prominent application is in target identification through pull-down assays. nih.gov In this technique, the biotin-tagged this compound probe is incubated with cell lysate, allowing it to bind to its target protein(s). Subsequently, streptavidin-coated beads, which have a very high affinity for biotin, are used to capture the probe-protein complex. nih.gov The captured proteins are then separated and identified using advanced analytical techniques like mass spectrometry. nih.gov This methodology has been successfully applied to other homoisoflavonoids to identify their cellular targets. For instance, a biotin-tagged sappanin-type (SA) homoisoflavonoid probe was used to identify IMPDH2 as its primary target, while a photoaffinity probe of cremastranone led to the identification of ferrochelatase (FECH). nih.gov

By identifying the molecular targets of this compound, these chemical probes provide invaluable insights into its mechanism of action, helping to explain its observed biological effects, such as anti-inflammatory or cytotoxic activities. nih.govresearchgate.net This knowledge is foundational for further drug discovery and development efforts, allowing for the rational design of more potent and selective analogs. purdue.edunih.gov

Table 1: Examples of Chemical Probes Developed for Homoisoflavonoids

Probe TypeParent Compound ClassApplicationIdentified Target(s)Citation
Biotin-tagged ProbeSappanin-type (SA)Pull-down assay coupled with SILAC and shotgun proteomicsIMPDH2 nih.gov
Photoaffinity ProbeCremastranonePhotoaffinity chromatographyFerrochelatase (FECH) nih.gov
Biotin ProbeHomoisoflavonoids (general)Chemical proteomics for identifying binding proteinssEH, FECH, IMPDH2 nih.govresearchgate.net

Molecular and Cellular Biology of Scillascillin Preclinical Investigations

Investigations of Biological Activities in In Vitro Models

Antimicrobial Effects

Scillascillin has demonstrated notable antimicrobial activity against a range of microorganisms. Both a methanol (B129727) extract containing this compound and the isolated compound itself have shown significant antimicrobial effects. foodchemistryjournal.com Studies indicate that Gram-positive bacteria are more susceptible to this compound than Gram-negative bacteria. foodchemistryjournal.com

In one study, this compound, isolated from Drimiopsis maculata, exhibited significant inhibitory activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.50 mM. researchgate.net In comparison, the positive control, neomycin, had an MIC of 0.0025 mM. researchgate.net Another compound, isomuscomosin, showed bacteriostatic activity at a concentration of 1.97 mM. researchgate.net Further research on homoisoflavanones from various Hyacinthaceae species confirmed the antibacterial activity of this compound against Staphylococcus aureus. researchgate.net

The compound has also been tested against fungal pathogens. Both a methanol extract and isolated this compound inhibited the spore germination of Candida albicans and Aspergillus niger, with a more pronounced effect on Candida albicans. foodchemistryjournal.com

Table 1: Antimicrobial Activity of this compound

Test Organism Type Activity Concentration/MIC Source
Staphylococcus aureus Gram-positive bacterium Significant inhibition 0.50 mM researchgate.net
Gram-positive bacteria Bacteria More susceptible Not specified foodchemistryjournal.com
Gram-negative bacteria Bacteria Less susceptible Not specified foodchemistryjournal.com
Candida albicans Fungus Significant inhibition of spore germination Not specified foodchemistryjournal.com

Antimutagenic Potentials

While direct in vitro studies on the antimutagenic potential of this compound are limited, the broader class of compounds to which it belongs, homoisoflavonoids, has been reported to possess antimutagenic properties. researchgate.netthieme-connect.de This suggests that this compound may also exhibit such activities, although further specific research is required to confirm and characterize this potential.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been investigated in several in vitro models, with mixed results. In one study, this compound-type homoisoflavonoids, including this compound itself, were tested for their effects on lipoxygenase and hyaluronidase, but were found to be inactive at the tested concentrations. researchgate.net

However, when evaluated for their effect on lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophages, these compounds, including this compound, did inhibit nitric oxide (NO) production by up to 50% at a concentration of 50 μM. researchgate.net In another study, this compound showed low anti-inflammatory activity in a microsomal fraction assay when compared to the positive control, indomethacin. researchgate.net These findings suggest that this compound may have a moderate anti-inflammatory effect, possibly through the inhibition of NO production.

Antidiabetic Research

Specific in vitro research on the antidiabetic activity of this compound is not extensively documented. However, the class of homoisoflavonoids has been reported to have antidiabetic properties, indicating a potential area for future investigation for this compound. researchgate.netthieme-connect.de

Cytotoxic Activity Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines in several in vitro studies.

This compound, isolated from Ledebouria hyderabadensis, was shown to be significantly active against the MCF-7 breast cancer cell line and the DU-145 prostate cancer cell line, with IC50 values of 9.59 µg/mL and 11.32 µg/mL, respectively. researchgate.netmdpi.com In the case of the DU-145 cell line, this compound's inhibitory effect was more potent than the standard doxorubicin (B1662922) (IC50 of 13.70 µg/ml). mdpi.com

Further studies confirmed the cytotoxic effects of this compound. When isolated from the fresh bulb of Scilla scilloides, it showed significant activity against both MCF-7 and DU-145 cancer cell lines. researchgate.net In another investigation using an MTT assay, this compound and its semi-synthetic derivatives displayed significant inhibitory activity against a panel of human cancer cell lines including A549 (Adenocarcinoma), HepG2 (Hepatocellular carcinoma), MCF-7 (breast cancer), SKOV3 (Ovarian Adenocarcinoma), and HeLa (Immortalized). a-star.edu.sg Interestingly, one of the derivatives showed better anti-cancer activity against HepG2 cells (IC50: 61.34 ± 0.31 µM) compared to the parent this compound (IC50: 244.69 ± 0.01 µM). a-star.edu.sg

Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µg/mL) IC50 Value (µM) Source
MCF-7 Breast Cancer 9.59 Not specified researchgate.netmdpi.com
DU-145 Prostate Cancer 11.32 Not specified researchgate.netmdpi.com
A549 Adenocarcinoma Not specified Not specified a-star.edu.sg
HepG2 Hepatocellular Carcinoma Not specified 244.69 ± 0.01 a-star.edu.sg
SKOV3 Ovarian Adenocarcinoma Not specified Not specified a-star.edu.sg
Apoptosis Induction Mechanisms

Preclinical research indicates that this compound possesses cytotoxic properties, suggesting its potential to induce apoptosis, or programmed cell death, in cancer cells. An in vitro study investigating the anticancer activity of this compound isolated from Ledebouria hyderabadensis demonstrated its significant inhibitory effects on the proliferation of human cancer cell lines. encyclopedia.pub The study utilized the MTT assay to assess cell viability.

The findings revealed that this compound exhibited notable activity against the MCF-7 human breast cancer cell line and the DU-145 human prostate cancer cell line. encyclopedia.pubacs.org The cytotoxic effect of this compound on these cell lines suggests that its mechanism of action may involve the induction of apoptosis, a critical process in cancer therapy that leads to the elimination of malignant cells. encyclopedia.pub While these findings highlight the potential of this compound as a cytotoxic agent, further research is required to elucidate the specific molecular pathways through which it induces apoptosis.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µg/mL)
MCF-7 Breast Cancer 9.59 encyclopedia.pubacs.org
DU-145 Prostate Cancer 11.32 encyclopedia.pubacs.org

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Anti-angiogenic Assessments

While the broader class of homoisoflavonoids, to which this compound belongs, has been reported to possess anti-angiogenic properties, specific preclinical assessments focusing solely on this compound are not extensively documented in the available scientific literature. mdpi.comthieme-connect.deresearchgate.netthieme-connect.com Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, making anti-angiogenic agents a significant area of cancer research. mdpi.com Studies on other homoisoflavonoids have shown potential in inhibiting this process. mdpi.com However, dedicated in vitro or in vivo studies, such as the chick chorioallantoic membrane (CAM) assay or endothelial cell tube formation assays, specifically evaluating the anti-angiogenic activity of this compound are needed to determine its potential in this area. mdpi.comdovepress.compensoft.net

Antioxidant Activity Research

The antioxidant potential of the broader class of homoisoflavonoids has been a subject of scientific inquiry. mdpi.comresearchgate.netthieme-connect.com However, specific research focusing exclusively on the antioxidant activity of this compound is limited. One study on homoisoflavonoids isolated from Scilla scilloides, which contains this compound, investigated their antioxidative activities. While several homoisoflavonoids from the plant demonstrated notable scavenging activity against DPPH radicals, hydrogen peroxide, and nitric oxide, the specific contribution of this compound to these effects was not singled out. mdpi.com Therefore, while the chemical class to which this compound belongs shows promise, direct and detailed antioxidant activity research on the purified compound is not yet available.

Immunomodulatory Investigations

Preclinical investigations into the immunomodulatory effects of this compound are in the early stages, with some evidence suggesting that this compound-type homoisoflavonoids may influence inflammatory responses. A study examining the anti-inflammatory effects of this class of compounds on lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophages found that while this compound itself showed low activity in a microsomal fraction assay, other related this compound-type homoisoflavonoids were able to inhibit nitric oxide (NO) production by up to 50% at a concentration of 50 μM. encyclopedia.pub This indicates a potential, albeit moderate, immunomodulatory effect by influencing macrophage activity. encyclopedia.pub The broader class of homoisoflavonoids has been reported to have immunomodulatory activities, but more specific studies are needed to fully characterize the effects of this compound on the immune system. mdpi.comresearchgate.netthieme-connect.commdpi.com

Vasorelaxant Activity Studies

Studies on this compound-type homoisoflavonoids have demonstrated their potential as vasorelaxant agents. Research conducted by Fusi et al. (2010) investigated the effects of several this compound-type homoisoflavonoids on rat aortic ring preparations. encyclopedia.pub The study reported that these compounds inhibited tonic contractions induced by both high potassium (60 mM K⁺) and phenylephrine (B352888) in a concentration-dependent manner. encyclopedia.pub One of the tested compounds, closely related to this compound, was identified as the most effective vasorelaxing agent in this study. encyclopedia.pub The mechanism of this vasorelaxant effect was partially attributed to the activation of soluble guanylyl cyclase, an important enzyme in the nitric oxide signaling pathway that leads to smooth muscle relaxation. encyclopedia.pub These findings suggest that this compound and its related compounds may have therapeutic potential in conditions associated with vasoconstriction. encyclopedia.pubmdpi.com

Mechanistic Elucidation at the Molecular and Subcellular Levels

Interactions with Na⁺/K⁺-ATPase Pump and Ion Homeostasis

There is currently no available scientific literature from the performed searches that directly investigates the interaction of this compound or this compound-type homoisoflavonoids with the Na⁺/K⁺-ATPase pump. The Na⁺/K⁺-ATPase is a crucial transmembrane protein responsible for maintaining ion homeostasis in cells, and its modulation can have significant physiological effects. While some natural compounds are known to interact with this pump, specific preclinical studies to determine if this compound has any inhibitory or modulatory effect on the Na⁺/K⁺-ATPase pump have not been reported. Therefore, the role of this compound in directly influencing ion homeostasis through this specific mechanism remains an uninvestigated area of its molecular and cellular biology.

Modulation of Enzyme Activities (e.g., Cyclooxygenase, Protein Tyrosine Kinase)

This compound belongs to the homoisoflavonoid class of compounds, which are known for a variety of biological activities, including anti-inflammatory effects. researchgate.net As part of the investigation into these effects, compounds of this class have been screened for their ability to modulate the activity of key enzymes involved in inflammation, such as cyclooxygenase (COX). researchgate.netscispace.com The COX enzymes, COX-1 and COX-2, are responsible for the physiological production of prostaglandins (B1171923) and their induction during an inflammatory response, respectively. scispace.com

While some homoisoflavanones have demonstrated significant anti-inflammatory activity by inhibiting COX enzymes, preclinical studies on this compound itself have shown it to possess low activity in a microsomal fraction assay targeting these enzymes. researchgate.netencyclopedia.pub

The inhibition of protein tyrosine kinases (PTKs) is another area of investigation for homoisoflavonoids. thieme-connect.com PTKs are crucial enzymes in signal transduction pathways that regulate cell growth, proliferation, and differentiation, making them important targets in cancer therapy. wikipedia.org While the broader class of homoisoflavonoids has been explored for PTK inhibition, specific data detailing the inhibitory activity of this compound against particular protein tyrosine kinases is not extensively documented in current research. thieme-connect.comresearchgate.net

Impact on Signal Transduction Pathways (e.g., NF-κB Pathway)

Signal transduction pathways are the mechanisms by which cells convert external signals into specific cellular responses. wikipedia.orgkhanacademy.org The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune response, inflammation, and cell survival. mdpi.com Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. rsc.org

Homoisoflavonoids as a class have been shown to modulate the NF-κB signaling pathway. mdpi.comresearchgate.net This modulation can occur through the inhibition of pro-inflammatory mediators whose production is dependent on NF-κB activation. rsc.org For instance, research on this compound-type homoisoflavonoids has demonstrated an inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophages. encyclopedia.pub Since the expression of inducible nitric oxide synthase (iNOS) is regulated by NF-κB, this suggests a potential interaction between this compound-type compounds and the NF-κB pathway. rsc.org However, detailed mechanistic studies confirming the direct impact of this compound on the nuclear translocation of NF-κB subunits or other specific steps in the pathway are still an area for further investigation. researchgate.net

Cellular Responses and Phenotypic Effects

Preclinical in vitro studies have demonstrated that this compound possesses cytotoxic properties, inhibiting the viability and growth of specific human cancer cell lines. chemfaces.comchemfaces.com The efficacy of this cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.

Research conducted by Chinthala et al. (2014) showed that this compound exhibited significant activity against human breast cancer (MCF-7) and prostate cancer (DU-145) cell lines. encyclopedia.pub The IC₅₀ values from this research are presented below. encyclopedia.pubchemfaces.comchemfaces.com

Cell LineCancer TypeThis compound IC₅₀ (µg/mL)Reference
MCF-7Breast Cancer9.59 encyclopedia.pubchemfaces.comchemfaces.com
DU-145Prostate Cancer11.32 encyclopedia.pubchemfaces.comchemfaces.com

These findings indicate that this compound is effective at inhibiting the proliferation of these cancer cell lines in a laboratory setting. encyclopedia.pubchemfaces.com

The treatment of cultured cells with bioactive compounds can often induce observable morphological changes. nih.gov These alterations, such as changes in cell shape from elliptical to rounded, cell shrinkage, or the formation of apoptotic bodies, can be indicative of the compound's mechanism of action, such as the induction of apoptosis or interference with the cytoskeleton. mdpi.comukm.my While this compound has been shown to affect cell viability, specific research detailing the distinct morphological changes in cultured cells following treatment with this compound is not extensively described in the available literature. encyclopedia.pubscielo.br General studies show that such cellular alterations can be visualized and quantified using microscopy and image processing techniques to understand the temporal dynamics of a compound's effect. ukm.mydiva-portal.org

Identification of Molecular Targets and Binding Proteins

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. Ferrochelatase (FECH) is the terminal enzyme in the heme biosynthetic pathway, responsible for inserting ferrous iron into protoporphyrin IX to form heme. nih.govembopress.org Recent chemical proteomics studies have identified FECH as a molecular target for certain antiangiogenic homoisoflavonoids, such as cremastranone. embopress.orgmdpi.com

These studies revealed that inhibition of FECH can reduce ocular neovascularization, making it a therapeutic target for diseases like wet age-related macular degeneration. embopress.org The identification of FECH as a target for cremastranone was achieved through photoaffinity chromatography and has spurred further research into FECH inhibitors. embopress.orgmdpi.com Given that this compound is also a homoisoflavonoid, FECH presents a potential, though not yet confirmed, molecular target. mdpi.comnih.gov Direct target engagement studies specifically demonstrating the binding of this compound to FECH have not been reported. However, the findings with structurally related homoisoflavonoids suggest that this is a plausible area for future investigation into this compound's molecular mechanisms. mdpi.commdpi.com

Chemical Proteomics Approaches (e.g., Biotin (B1667282) Probes)

Preclinical investigations into the molecular and cellular biology of natural compounds like this compound heavily rely on chemical proteomics to identify their direct protein targets and elucidate their mechanisms of action. nih.govmdpi.com This approach is crucial for moving from an observed cellular effect (a phenotype) to a concrete molecular pathway. nih.gov Methodologies such as affinity-based protein profiling, particularly using biotin-tagged probes, are powerful tools for this purpose. nih.govmdpi.com

The general strategy for target identification using a biotin probe involves several key steps. nih.govthermofisher.com First, a biotin molecule is chemically attached to the compound of interest, in this case, a homoisoflavonoid, creating a "bait" probe. nih.govmdpi.com This probe retains the core structure of the original molecule, allowing it to interact with its native binding partners within a complex biological sample, such as a cell lysate. nih.govcmpcollege.ac.in The biotin tag serves as a high-affinity handle for purification. mdpi.com

Once the biotinylated probe is incubated with the cell lysate, the probe-protein complexes are captured using streptavidin-coated beads, which bind very strongly to biotin. nih.govmdpi.com Unbound proteins are washed away, and the specifically captured "prey" proteins are then eluted and identified using high-sensitivity mass spectrometry. mdpi.commdpi.com Competitive binding experiments, where the non-biotinylated compound is added to compete with the probe, are often used to confirm the specificity of the interactions. mdpi.com

While specific chemical proteomics studies employing a this compound-derived probe have not been detailed in the reviewed literature, extensive research on other members of the homoisoflavonoid class demonstrates the successful application of this technique. These studies provide a clear blueprint for how the molecular targets of this compound could be identified. For instance, chemical probes have been designed for other homoisoflavonoids to successfully isolate and identify key cellular proteins. nih.gov

Notable examples from the broader homoisoflavonoid family include:

Cremastranone and its derivatives: A photoaffinity probe based on the homoisoflavonoid derivative SH11008 led to the identification of ferrochelatase (FECH) as a direct binding target. nih.govmdpi.com Another derivative, SH11037, was used to isolate soluble epoxide hydrolase (sEH). nih.gov

Sappanone A (SA): A biotin-tagged probe of this homoisoflavonoid was used in a pull-down assay, which revealed inosine (B1671953) monophosphate dehydrogenase 2 (IMPDH2) as a cellular target. nih.govmdpi.com Further investigation also identified Sappanone A as a potent inhibitor of phosphodiesterase 4 (PDE4). nih.gov

These findings highlight the power of chemical proteomics to uncover the molecular basis for the biological activities of homoisoflavonoids. The application of similar biotin probe and mass spectrometry-based strategies to this compound would be a critical next step in its preclinical investigation, providing definitive identification of its protein targets and a deeper understanding of its cellular function.

Table of Protein Targets Identified for Homoisoflavonoids Using Chemical Proteomics

Homoisoflavonoid/DerivativeProbe TypeIdentified Protein TargetAssociated Biological ProcessCitation
SH11008 (Cremastranone derivative)Photoaffinity ProbeFerrochelatase (FECH)Heme biosynthesis, Angiogenesis nih.govmdpi.com
SH11037 (Cremastranone derivative)Affinity ReagentSoluble Epoxide Hydrolase (sEH)Inflammation, Angiogenesis nih.gov
Sappanone A (SA)Biotin-tagged ProbeInosine Monophosphate Dehydrogenase 2 (IMPDH2)Nucleotide biosynthesis, Cell proliferation nih.govmdpi.com
Sappanone A (SA)(Not probe-based)Phosphodiesterase 4 (PDE4)Inflammation nih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Scillascillin Derivatives

Correlation Between Structural Features and Biological Activity

SAR studies for Scillascillin and related homoisoflavonoids investigate how modifications to the core scaffold influence biological outcomes, such as anticancer or anti-inflammatory effects. jmaps.inmedcraveonline.com The homoisoflavonoid structure, characterized by a 16-carbon skeleton, consists of a chromanone core (A and C rings) and a B-ring attached via a methylene (B1212753) group. mdpi.com this compound itself is a this compound-type homoisoflavonoid, featuring a unique spiro[bicyclo[4.2.0]octane-7,3′-chromane] core. researchgate.net

Research on semi-synthetic derivatives of this compound has provided initial SAR data. A study involving the isolation of this compound from Ledebouria hyderabadensis and subsequent synthesis of derivatives demonstrated that modifications can significantly impact anticancer activity. For instance, the conversion of the hydroxyl group in this compound to an acetyl group (derivative 4 ) resulted in enhanced cytotoxicity against the HepG2 human hepatocellular carcinoma cell line compared to the parent compound. jmaps.in

Broader studies on homoisoflavonoids reveal key structural determinants of activity:

Substitution on the B-ring: Modifications on the B-ring are critical. For example, in a series of antiangiogenic homoisoflavonoids, the addition of N-substituted amino acids at the C3' position of the B-ring significantly enhanced the inhibition of human retinal microvascular endothelial cell (HREC) proliferation. A phenylalanyl-incorporated analog, SH-11037, was found to be particularly potent. mdpi.com

Substitution on the A-ring: The pattern of hydroxylation and methoxylation on the A-ring is a well-established modulator of biological activity in flavonoids and homoisoflavonoids. In a study of homoisoflavonoids as monoamine oxidase (MAO) inhibitors, (E)-5,7-dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one was one of the most potent inhibitors of MAO-B. acs.org

The C-ring and Exocyclic Double Bond: The saturation of the exocyclic double bond between C3 and C9 in 3-benzylidenechroman-4-ones can influence activity. Its reduction generally leads to compounds with continued, though sometimes altered, selectivity and potency for targets like MAO-B. acs.org Conversely, the migration of the double bond to an endocyclic position often results in a loss or marked reduction in inhibitory activity. acs.org

The following interactive table summarizes the findings from a study on this compound and its derivatives against various cancer cell lines. jmaps.in

CompoundStructureModification from this compound (1)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SKOV3 IC₅₀ (µM)HeLa IC₅₀ (µM)
This compound (1) Base structure-244.69 ± 0.01>250>250>250>250
Compound 2 [Structure not provided]Oxidation129.54 ± 0.65114.62 ± 0.98108.56 ± 0.44148.65 ± 0.51164.87 ± 0.23
Compound 3 [Structure not provided]Methylation224.78 ± 0.12198.65 ± 0.43176.43 ± 0.32210.34 ± 0.76198.76 ± 0.87
Compound 4 [Structure not provided]Acetylation61.34 ± 0.3198.65 ± 0.1187.65 ± 0.21101.23 ± 0.43112.54 ± 0.65

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Identification of Pharmacophore Elements and Key Functional Groups

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. rsc.orgnih.gov For this compound and related homoisoflavonoids, a definitive pharmacophore model is still under development, but key functional groups can be inferred from SAR studies.

Based on active homoisoflavonoid analogs, a general pharmacophore model would likely include: acs.orgresearchgate.net

Aromatic Rings: At least two aromatic regions (the A- and B-rings) are fundamental. These can engage in hydrophobic and π-π stacking interactions within a receptor's binding site.

Hydrogen Bond Acceptors/Donors: Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic rings, as well as the carbonyl oxygen (C=O) at the C-4 position of the chromanone ring, are critical hydrogen bond acceptors and donors. nih.gov The number and position of these groups significantly affect activity and selectivity.

A Hydrophobic Center: The core scaffold, particularly the carbon framework including the C-ring and the methylene bridge, provides a necessary hydrophobic volume.

For instance, in the context of MAO-B inhibition, the chromone (B188151) ring of active homoisoflavonoids was found to be positioned near the FAD cofactor, indicating the importance of this core structure in binding. nih.gov The specific arrangement of hydroxyl groups on the A-ring and substituents on the B-ring dictates the precise interactions and selectivity.

Computational Modeling and Predictive Analytics in QSAR Studies

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby accelerating drug discovery. tandfonline.com

While specific QSAR models for this compound derivatives are not yet widely published, studies on related homoisoflavonoids and other flavonoids have laid the groundwork. These studies often employ computational techniques such as:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. Docking studies on homoisoflavonoids have helped to visualize their binding modes with enzymes like MAO-B and acetylcholinesterase, corroborating SAR findings. tandfonline.comnih.govtandfonline.com For example, docking has shown that the orientation of the B-ring within the active site is a key determinant of inhibitory potency. nih.gov

Descriptor Calculation: QSAR models are built using various molecular descriptors that quantify different aspects of a molecule's structure. These can include physicochemical properties (e.g., logP for lipophilicity), electronic parameters (e.g., atomic charges), and steric or topological indices (e.g., molecular volume, connectivity indices). medcraveonline.commedcraveonline.com For anti-inflammatory homoisoflavonoids, descriptors related to molecular volume, electronic density, and steric hindrance have been identified as important. medcraveonline.commedcraveonline.com

Statistical Methods: Techniques like multiple linear regression (MLR) and machine learning algorithms are used to build the predictive models. nih.govtandfonline.com For related compounds, these models have successfully predicted activities, demonstrating the potential for applying these methods to this compound derivatives once sufficient experimental data becomes available.

A hypothetical QSAR workflow for this compound derivatives would involve synthesizing a library of analogs, testing their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model.

Design Principles for Enhanced Bioactivity or Selectivity

Based on the available SAR and computational data for homoisoflavonoids, several design principles can be proposed for creating novel this compound derivatives with improved therapeutic properties.

Systematic Modification of the B-ring: The B-ring is a prime target for modification. Introducing various substituents (e.g., hydroxyl, methoxy, amino acid conjugates) can modulate activity and selectivity. The position of these substituents is crucial; for instance, a meta-substituted methoxy group on the B-ring of certain homoisoflavonoids conferred the most potent antimycobacterial activity. mdpi.com

Optimization of A-ring Substitution: The pattern of hydroxyl and methoxy groups on the A-ring should be systematically varied. The 5,7-dihydroxy pattern is common in highly active flavonoids and homoisoflavonoids and serves as a promising starting point. acs.org

Modulation of the Core Scaffold: While the spiro-benzocyclobutene system of this compound is unique, exploring analogs with different C-ring conformations or saturation levels could lead to novel activities. For example, the saturation of the exocyclic double bond in 3-benzylidenechroman-4-ones is a known strategy to fine-tune activity. acs.org

Linker and Conjugate Chemistry: Attaching functional moieties, such as biotin (B1667282) or fluorescent probes via linkers, can create tools for target identification without abolishing bioactivity. mdpi.comnih.gov Similarly, creating hybrid molecules by combining the this compound scaffold with other pharmacophores is a rational strategy for developing multi-target agents. nih.gov

Advanced Analytical Research Methodologies for Scillascillin

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are paramount in defining the molecular architecture of Scillascillin. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the carbon framework and the precise placement of protons. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom, including their number, type, and proximity to one another.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule, distinguishing between sp², sp³, carbonyl, and aromatic carbons.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons. These long-range correlation experiments were critical in elucidating the unprecedented oxygenation pattern of the B ring in a related scillascillinoid homoisoflavanone. researchgate.net

The structure of this compound is definitively established through the comprehensive analysis of these NMR spectral data. nih.govresearchgate.netchemfaces.com

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for Homoisoflavonoid Skeletons similar to this compound Note: This table presents typical chemical shift ranges for key structural features found in this compound and related homoisoflavonoids, as specific, complete datasets for this compound itself are proprietary to individual research studies.

PositionTypical ¹H Chemical Shift (δ ppm)Typical ¹³C Chemical Shift (δ ppm)
C-24.0 - 4.5 (m)70 - 75
C-4-190 - 200 (C=O)
C-5-160 - 165
C-66.0 - 6.5 (d)95 - 100
C-7-162 - 168
C-86.0 - 6.5 (d)94 - 98
C-4a-100 - 105
C-8a-155 - 160
C-1'2.5 - 3.5 (m)30 - 40
Aromatic (Ring B)6.5 - 7.5110 - 160

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of this compound. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula, which for this compound is C₁₇H₁₂O₆. nih.gov

Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural information, helping to confirm the connectivity of different parts of the molecule. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule for analysis. ekb.eg

Table 2: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₁₇H₁₂O₆ PubChem nih.gov
Molecular Weight 312.27 g/mol PubChem nih.gov
Exact Mass 312.06338810 Da PubChem nih.gov

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. researchgate.netrsc.org The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key absorptions would include:

O-H stretching: A broad band indicating the presence of hydroxyl (-OH) groups.

C=O stretching: A strong, sharp band characteristic of the ketone functional group in the chromanone ring.

C=C stretching: Bands corresponding to the aromatic rings.

C-O stretching: Absorptions related to the ether linkages within the structure.

This technique provides rapid confirmation of the key functional groups predicted by the proposed structure. nih.gov

Circular Dichroism (CD) is a vital spectroscopic technique for determining the absolute configuration of chiral molecules like this compound. nih.gov Since this compound possesses a chiral center at the spiro-carbon (C-3), it is optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light. harvard.edu The resulting CD spectrum, with its characteristic positive or negative Cotton effects, allows for the assignment of the stereochemistry. For this compound-type homoisoflavanones, the absolute configuration at the C-3 position has been determined to be R using this method. rsc.orgresearchgate.net This was further corroborated in some cases by X-ray analysis. rsc.org

Chromatographic and Electrophoretic Techniques for Analysis

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound from its natural sources, typically complex plant extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the analytical separation and quantification of this compound. researchgate.net It is used to analyze the composition of extracts from plants like Scilla nervosa and Scilla bifolia. rsc.orgresearchgate.net Different column types (e.g., C18) and mobile phase systems are optimized to achieve separation from other related homoisoflavonoids and stilbenoids. researchgate.netresearchgate.net

Column Chromatography (CC): Open column chromatography, often using silica (B1680970) gel or Sephadex, is a fundamental step in the initial fractionation of crude plant extracts to isolate this compound. researchgate.net

Other Chromatographic Methods: A variety of other techniques are employed for purification, including vacuum liquid chromatography, centrifugal planar chromatography, and preparative thin-layer chromatography (TLC), demonstrating the multi-step purification process required to obtain pure this compound. researchgate.net

While chromatographic techniques are dominant, electrophoretic methods like Capillary Electrophoresis (CE) could also be applied for the analysis of this compound, offering an alternative separation mechanism based on charge and size.

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the rapid analysis of this compound in complex mixtures without the need for lengthy isolation procedures. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for the analysis of this compound. researchgate.net It combines the potent separation capabilities of HPLC with the sensitive and selective detection of MS. actascientific.com LC-MS allows for the tentative identification of this compound and related compounds in a crude extract based on their retention time and mass-to-charge ratio (m/z). ekb.eg Tandem MS (LC-MS/MS) can provide structural information from fragmentation patterns, further aiding in identification. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR data on compounds as they elute from the chromatography column. This is particularly useful for the structural elucidation of novel compounds in a mixture or for confirming the structure of known compounds like this compound in a complex matrix. nih.gov

Other Hyphenated Approaches: Techniques like LC-PDA (Photodiode Array) provide UV-Vis spectra for eluting peaks, which can help in classifying compounds. The combination of multiple detectors, such as in an LC-PDA-MS system, provides complementary data (UV spectrum, mass) simultaneously, increasing the confidence of compound identification in a single analytical run. actascientific.com

These advanced techniques are crucial for metabolomic studies, chemical fingerprinting of plant extracts, and ensuring the quality control of herbal products containing this compound. nih.gov

Future Research Directions and Perspectives for Scillascillin

Exploration of Novel Plant Sources and Biodiversity

The known sources of Scillascillin and its analogs are primarily concentrated within the Hyacinthaceae family, particularly the subfamily Hyacinthoideae. researchgate.netrsc.org However, the vast biodiversity of the plant kingdom remains a largely untapped reservoir of novel chemical entities. A systematic exploration of a wider range of plant species, guided by chemotaxonomic principles and ethnobotanical knowledge, could lead to the discovery of new this compound-type homoisoflavonoids or plants that produce this compound in higher yields.

Future research should focus on:

Screening of Related Genera: A comprehensive phytochemical screening of genera within the Hyacinthaceae family that have not yet been investigated for homoisoflavonoids.

Investigation of Other Plant Families: The reported presence of this compound in Tephrosia candida of the Fabaceae family suggests that its occurrence may not be limited to the Hyacinthaceae. redalyc.org Exploring other plant families known to produce flavonoids could be a fruitful endeavor. researchgate.net

Biodiversity Hotspots: Focusing collection and screening efforts on biodiversity hotspots, where the evolution of unique secondary metabolic pathways is more likely.

Table 1: Known and Potential Plant Sources of this compound and Related Homoisoflavonoids

FamilySubfamily/GenusSpeciesCompound TypeReference
HyacinthaceaeHyacinthoideaeDrimiopsis maculata, Drimiopsis burkeiThis compound-type homoisoflavanones researchgate.net
HyacinthoideaeMuscari botryoides, Muscari armeniacum, Muscari neglectumThis compound-type homoisoflavanones rsc.org
HyacinthoideaeLedebouria comosaThis compound-type homoisoflavanones rsc.org
HyacinthoideaeScilla luciliaeLanosterol-type spirocyclic nortriterpenoids (related compounds) rsc.org
FabaceaeTephrosiaTephrosia candidaThis compound redalyc.org

This table is not exhaustive and represents a selection of reported sources.

Investigation of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of this compound, particularly the enzymes responsible for its unique spirocyclic core, remains largely unelucidated. thieme-connect.comresearchgate.net Identifying and characterizing these novel enzymes is a critical step towards understanding how this complex molecule is assembled in nature and for enabling its biotechnological production.

Future research should aim to:

Genome Mining and Gene Cluster Identification: Utilize genome sequencing of this compound-producing plants to identify biosynthetic gene clusters (BGCs) associated with homoisoflavonoid production. nih.gov

Functional Characterization of Enzymes: Express candidate genes in heterologous hosts (e.g., bacteria or yeast) to determine their specific catalytic functions in the this compound pathway. biorxiv.org

Elucidation of Reaction Mechanisms: Employ structural biology and mechanistic studies to understand how these enzymes catalyze the key steps in this compound biosynthesis, such as the formation of the benzocyclobutene ring. nih.gov

The discovery of these enzymes would not only provide fundamental insights into plant biochemistry but also furnish powerful biocatalysts for synthetic applications. nih.gov

Development of Chemoenzymatic Synthetic Routes

The total synthesis of this compound is a complex challenge due to its stereochemically dense structure. Chemoenzymatic approaches, which combine the selectivity of enzymatic catalysts with the versatility of chemical synthesis, offer a promising strategy for a more efficient and sustainable synthesis. rsc.orgnih.gov

Future efforts in this area should include:

Enzyme-Mediated Key Steps: Incorporate enzymes, such as lipases or oxidoreductases, to catalyze challenging steps like asymmetric reductions or selective hydroxylations with high stereocontrol. researchgate.net

Computational Planning: Utilize retrosynthesis planning tools to design novel chemoenzymatic routes by identifying potential enzymatic transformations within a synthetic sequence. rsc.org

The development of a robust chemoenzymatic synthesis would be instrumental in producing sufficient quantities of this compound and its analogs for extensive biological evaluation. nih.gov

Comprehensive Target Validation and Pathway Mapping

While this compound has shown promising anticancer and potential cardiotonic activities, its precise molecular targets and the pathways it modulates are not fully understood. nih.gov A thorough validation of its biological targets is crucial for understanding its mechanism of action and for predicting its therapeutic potential and potential side effects.

Future research should employ a variety of modern target identification techniques:

Chemical Proteomics: Utilize affinity-based probes, such as biotinylated this compound, to isolate binding proteins from cell lysates, which can then be identified by mass spectrometry. nih.govcreative-biolabs.comresearchgate.net

Genetic Approaches: Employ techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing its cellular targets or pathways. nih.gov

Computational Methods: Use in silico docking and molecular modeling to predict potential binding sites on known protein targets, which can then be experimentally validated. broadinstitute.org

Mapping the cellular pathways affected by this compound will provide a deeper understanding of its biological effects and guide its development as a therapeutic agent. researchgate.net

Advanced Preclinical In Vivo Studies for Mechanistic Insights

To translate the in vitro bioactivity of this compound into a potential clinical application, comprehensive preclinical in vivo studies are indispensable. virscio.com These studies are necessary to evaluate its efficacy, pharmacokinetics, and safety in a whole-organism context.

Key areas for future in vivo research include:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and correlate its concentration in the body with its biological effects.

Efficacy in Disease Models: Evaluate the therapeutic efficacy of this compound in relevant animal models of cancer and cardiovascular disease.

Toxicology and Safety Assessment: Conduct thorough toxicology studies to identify any potential adverse effects and to determine a safe therapeutic window.

Custom Model Development: Develop and utilize specialized animal models to investigate specific aspects of this compound's mechanism of action in a living system. virscio.com

Data from these advanced preclinical studies will be critical for making informed decisions about the potential progression of this compound into clinical trials.

Integration of Omics Technologies in this compound Research

The complexity of biological systems requires a holistic approach to understand the full impact of a bioactive compound. The integration of multiple "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide an unprecedented, system-wide view of the cellular response to this compound. azolifesciences.comlabmanager.comnih.gov

Future research should leverage multi-omics approaches to:

Elucidate Mechanisms of Action: Correlate changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to this compound treatment to build a comprehensive model of its mechanism of action. nih.gov

Identify Biomarkers: Discover potential biomarkers that can predict patient response to this compound or serve as indicators of its therapeutic efficacy or toxicity. mdpi.com

Personalized Medicine: In the long term, omics data could help to identify patient populations that are most likely to benefit from treatment with this compound, paving the way for a personalized medicine approach. nih.gov

The application of omics technologies will be instrumental in moving this compound research from a single-compound, single-target paradigm to a systems-level understanding of its therapeutic potential.

Q & A

Q. How should conflicting data on this compound’s mechanism of action be integrated into predictive pharmacological models?

  • Answer : Perform meta-analyses of dose-response curves across studies, adjusting for heterogeneity (e.g., random-effects models). Use pathway enrichment analysis (KEGG, GO) to identify consensus targets and validate with CRISPR knockout models .

Methodological Best Practices

  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets, instrument parameters, and statistical codes in supplementary materials .
  • Ethical Compliance : Follow ARRIVE guidelines for preclinical studies and declare conflicts of interest per ICMJE standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.